molecular formula C15H15F4N3O3 B11087857 N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide

N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide

Cat. No.: B11087857
M. Wt: 361.29 g/mol
InChI Key: URZDOAJZYHLFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-Butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide is a synthetic compound characterized by its unique chemical structure, which includes a trifluoromethyl group and an imidazolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoyl chloride with N-butyl-4-(trifluoromethyl)-4-imidazolidinone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-Butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[1-Butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-Butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and imidazolidinyl ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-Butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]acetamide
  • N-[1-Butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,4-dichlorobenzamide

Uniqueness

N-[1-Butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and binding affinity to molecular targets compared to its analogs .

Properties

Molecular Formula

C15H15F4N3O3

Molecular Weight

361.29 g/mol

IUPAC Name

N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide

InChI

InChI=1S/C15H15F4N3O3/c1-2-3-8-22-12(24)14(15(17,18)19,21-13(22)25)20-11(23)9-4-6-10(16)7-5-9/h4-7H,2-3,8H2,1H3,(H,20,23)(H,21,25)

InChI Key

URZDOAJZYHLFQA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.